![molecular formula C18H22N2O3 B14247567 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one CAS No. 235763-33-4](/img/structure/B14247567.png)
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridin-2-yl ether intermediate, followed by the introduction of the amino and hydroxy groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-hydroxy-1-phenylheptan-4-one: Lacks the pyridin-2-yl ether group, which may affect its reactivity and biological activity.
3-Hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one: Lacks the amino group, which may influence its chemical properties and applications.
2-Amino-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one: Lacks the hydroxy group, potentially altering its reactivity and biological interactions.
Uniqueness
The presence of both the amino and hydroxy groups, along with the pyridin-2-yl ether moiety, makes 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one unique. These functional groups contribute to its versatility in chemical reactions and its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
235763-33-4 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-1-phenyl-7-pyridin-2-yloxyheptan-4-one |
InChI |
InChI=1S/C18H22N2O3/c19-15(13-14-7-2-1-3-8-14)18(22)16(21)9-6-12-23-17-10-4-5-11-20-17/h1-5,7-8,10-11,15,18,22H,6,9,12-13,19H2 |
Clé InChI |
RGAQHFURJIAYJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C(=O)CCCOC2=CC=CC=N2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

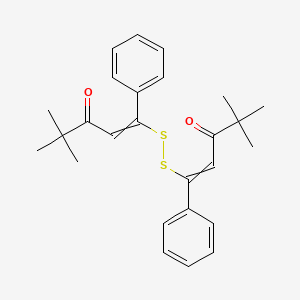
![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)
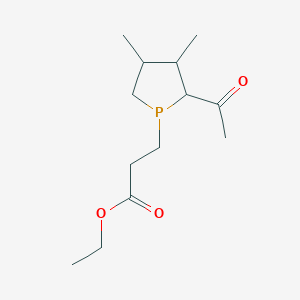
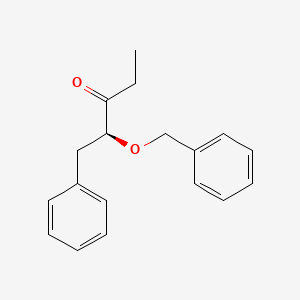
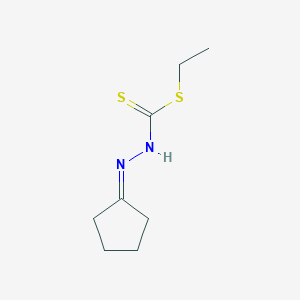
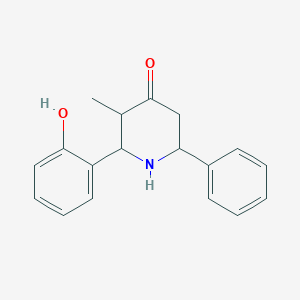

![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
